H-Val-PNA.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-PNA.HCl typically involves the coupling of L-Valine with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
H-Val-PNA.HCl undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used for hydrolysis reactions.
Reduction: Reducing agents like hydrogen gas and Pd/C are used under mild conditions to reduce the nitro group.
Major Products Formed
Scientific Research Applications
H-Val-PNA.HCl has a wide range of applications in scientific research:
Biochemistry: It is used as a chromogenic substrate to study the activity of proteolytic enzymes such as trypsin, chymotrypsin, and elastase.
Medicine: It is used in diagnostic assays to measure enzyme activity in clinical samples.
Pharmacology: It is used in drug discovery and development to screen for enzyme inhibitors.
Industrial Applications: It is used in quality control assays in the pharmaceutical and biotechnology industries.
Mechanism of Action
H-Val-PNA.HCl acts as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bond in this compound, 4-nitroaniline is released. The release of 4-nitroaniline can be quantitatively measured due to its chromogenic properties, allowing researchers to determine the activity of the enzyme. The molecular targets are the active sites of the proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
H-D-Val-Leu-Lys-pNA·2HCl: Another chromogenic substrate used for plasmin activity assays.
H-D-Phe-Pip-Arg-pNA·2HCl: Used for thrombin activity assays.
N-Bz-Ile-Glu-Gly-Arg-pNA·HCl: Used for Factor Xa activity assays.
Uniqueness
H-Val-PNA.HCl is unique due to its specificity for certain proteolytic enzymes and its chromogenic properties, which make it an excellent substrate for enzyme activity assays. Its ability to release 4-nitroaniline upon hydrolysis allows for easy and accurate measurement of enzyme activity .
Properties
IUPAC Name |
2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTMFJBVZIWWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.